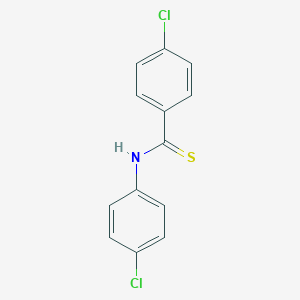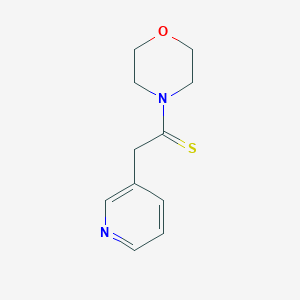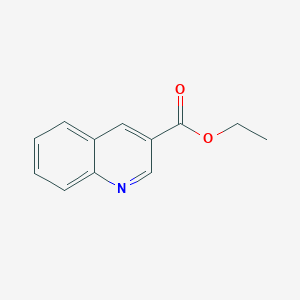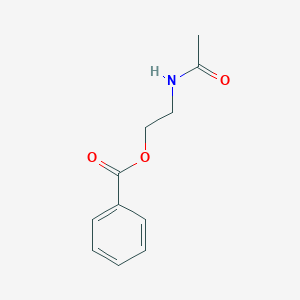
2-(Acetylamino)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)ethyl benzoate, also known as N-acetylanthranilic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is synthesized through a simple process that involves the reaction of anthranilic acid with acetic anhydride and subsequent esterification with ethanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)ethyl benzoate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reactive oxygen species. This leads to a reduction in inflammation and oxidative stress, which are key factors in the development of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Acetylamino)ethyl benzoate has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. These effects contribute to the compound's anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetylamino)ethyl benzoate has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, the compound has some limitations such as its low solubility in water, which may limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for the study of 2-(Acetylamino)ethyl benzoate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer. Another direction is the study of its effects on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, the compound's potential as a neuroprotective agent for the treatment of Alzheimer's disease could be explored. Further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion
In conclusion, 2-(Acetylamino)ethyl benzoate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory, antioxidant, and analgesic effects make it a promising candidate for the treatment of various diseases. The compound's easy synthesis and high purity level make it suitable for various laboratory experiments. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(Acetylamino)ethyl benzoate involves a two-step process. The first step is the reaction of anthranilic acid with acetic anhydride to form 2-(Acetylamino)ethyl benzoateranilic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The second step involves the esterification of 2-(Acetylamino)ethyl benzoateranilic acid with ethanol to form 2-(Acetylamino)ethyl benzoate. This reaction is catalyzed by a weak acid such as sulfuric acid or p-toluenesulfonic acid.
Applications De Recherche Scientifique
2-(Acetylamino)ethyl benzoate has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and analgesic effects. These properties make it a promising candidate for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propriétés
Numéro CAS |
6289-84-5 |
|---|---|
Nom du produit |
2-(Acetylamino)ethyl benzoate |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-acetamidoethyl benzoate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,13) |
Clé InChI |
YDPYYHCLYBOTMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)NCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



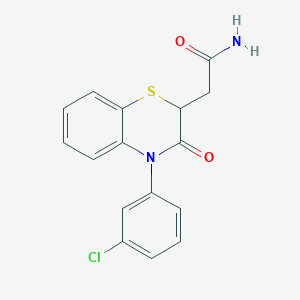
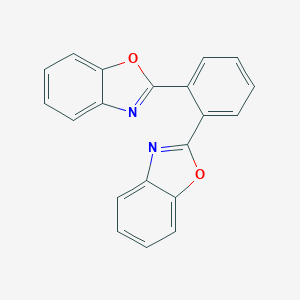
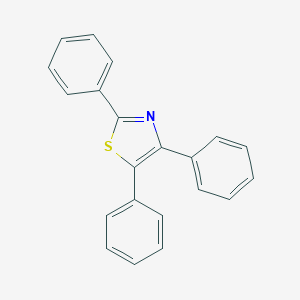
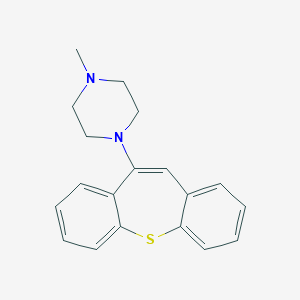
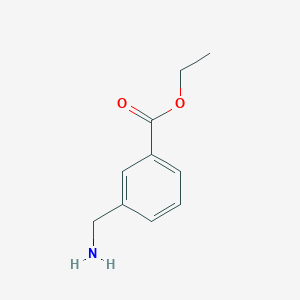
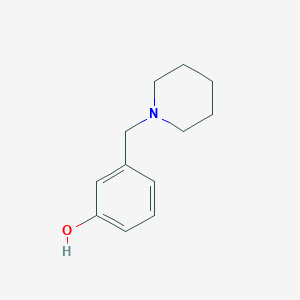

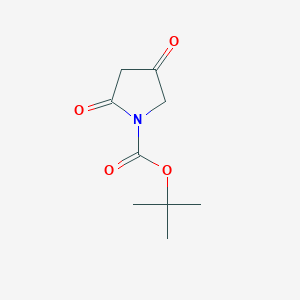
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
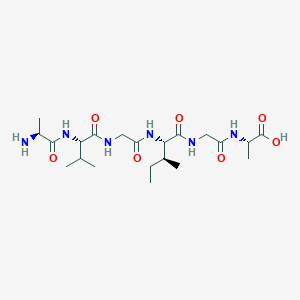
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
